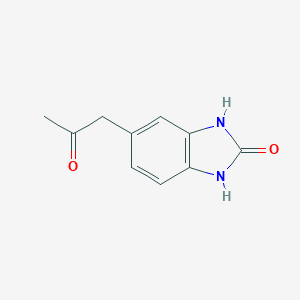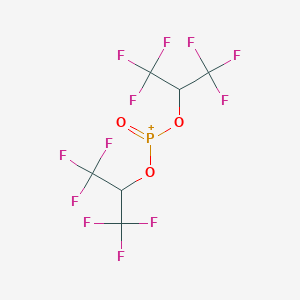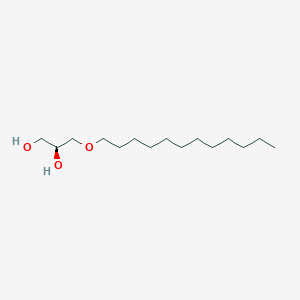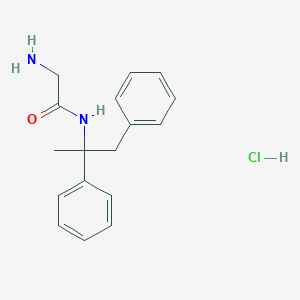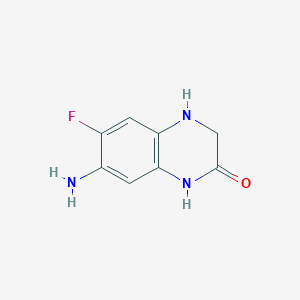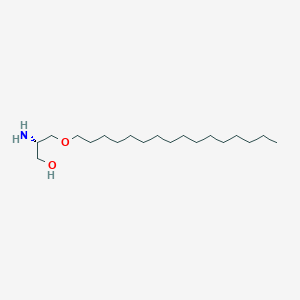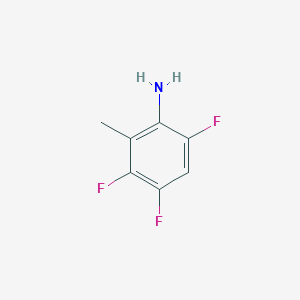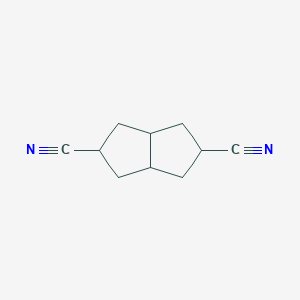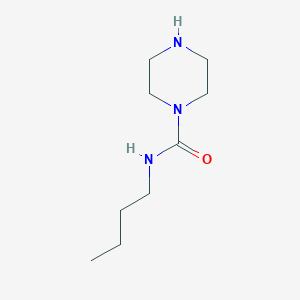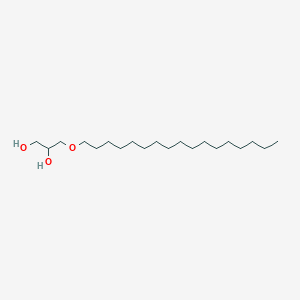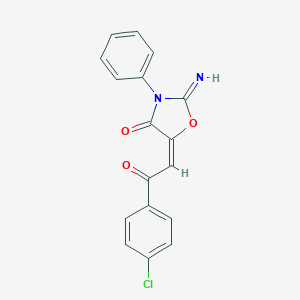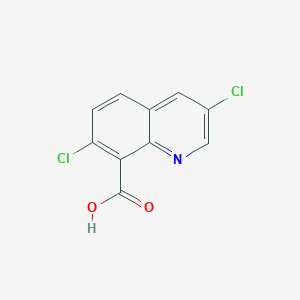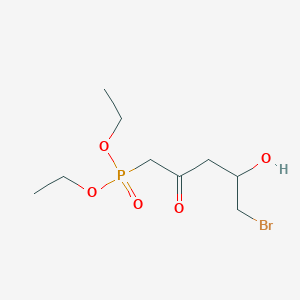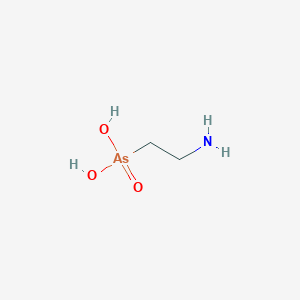
2-Aminoethylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminoethylarsonic acid, also known as Roxarsone, is an organoarsenic compound that has been widely used as a feed additive in the poultry industry. It was first introduced in the 1940s as an effective way to promote growth and prevent diseases in chickens. However, concerns over its safety and potential toxicity have led to a ban in many countries. Despite this, 2-Aminoethylarsonic acid continues to be used in some parts of the world, and its scientific research application has been a topic of interest.
科学的研究の応用
Removal of p-Arsanilic Acid from Water
- Research Context: Phenylarsonic acid compounds, including p-arsanilic acid, are emerging contaminants due to their use in poultry and swine production.
- Application: The study by Peng et al. (2021) explored the removal of p-arsanilic acid from water using a Fenton-coagulation process. This method effectively oxidizes these compounds and captures the released inorganic arsenic, demonstrating its potential in water treatment and environmental protection Peng, Xu, Qi, Hu, Liu, & Qu, 2021.
Analytical Chemistry Applications
- Research Context: The identification and quantification of N-glycans are crucial in various biological and pharmaceutical studies.
- Application: The work by Hronowski et al. (2020) describes using 2-Aminoethylarsonic acid derivatives for labeling N-glycans in MALDI-MS glycan analysis. This technique simplifies sample preparation and improves glycan profile analysis, significant for biochemical and clinical research Hronowski, Wang, Sosic, & Wei, 2020.
Nanotechnology and Biomedical Applications
- Research Context: Incorporating chemically modified nucleotides into nucleic acids is a growing area in nanotechnology and biomedicine.
- Application: Astakhova and Wengel (2014) investigated the properties of LNA/DNA hybrids containing functionalized 2'-amino-LNA nucleotides. These modifications have applications in sensing DNA and RNA targets, diagnostic probes, and therapeutics Astakhova & Wengel, 2014.
特性
CAS番号 |
121769-90-2 |
|---|---|
製品名 |
2-Aminoethylarsonic acid |
分子式 |
C2H8AsNO3 |
分子量 |
169.01 g/mol |
IUPAC名 |
2-aminoethylarsonic acid |
InChI |
InChI=1S/C2H8AsNO3/c4-2-1-3(5,6)7/h1-2,4H2,(H2,5,6,7) |
InChIキー |
BWJNQNUSFBJWOA-UHFFFAOYSA-N |
SMILES |
C(C[As](=O)(O)O)N |
正規SMILES |
C(C[As](=O)(O)O)N |
その他のCAS番号 |
121769-90-2 |
同義語 |
2-aminoethylarsonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




